molecular formula C19H27NO3S B2490403 N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide CAS No. 445473-40-5

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide

Cat. No. B2490403
CAS RN: 445473-40-5
M. Wt: 349.49
InChI Key: YCDOAYDLPWCBHU-UHFFFAOYSA-N
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Description

Adamantane derivatives are a class of compounds that have found practical application as drugs, polymeric materials, and thermally stable lubricants . The spatial arrangement of carbon atoms in the adamantane molecule is the same as in the diamond crystal . This similarity led to the name adamantane, which is derived from the Greek adamantinos (relating to steel or diamond) .


Synthesis Analysis

Adamantane derivatives can be synthesized through various methods. For example, N-adamantylated amides have been synthesized from 1-adamantyl nitrate. The reactions were carried out in the sulfuric acid media . Another method involves the reaction of formaldehyde with diethyl malonate in the presence of piperidine .


Molecular Structure Analysis

Adamantane molecules can be described as the fusion of three cyclohexane rings. The molecule is both rigid and virtually stress-free . The structure of adamantane derivatives can be determined using techniques such as X-ray crystallography .


Chemical Reactions Analysis

Adamantane derivatives can undergo various chemical reactions. For example, unsaturated derivatives can be prepared by a reaction between halide-adamantanes and β-nitrostyrenes in the presence of triethylboranes .


Physical And Chemical Properties Analysis

Adamantane is a white solid with a camphor-like odor. It is the simplest diamondoid . The physical and chemical properties of specific adamantane derivatives would depend on the particular functional groups attached to the adamantane core.

Scientific Research Applications

Organic Synthesis

This compound has been used in the Chan–Lam N-Arylation of adamantane-containing amines . The Chan–Lam reaction conditions were optimized for the synthesis of N-aryl derivatives of adamantane-containing amines . This reaction has found wide application in organic synthesis .

Synthesis of Unsaturated Adamantane Derivatives

Unsaturated adamantane derivatives are important in adamantane chemistry. The high reactivity of these compounds offers extensive opportunities for their utilization as starting materials for the synthesis of various functional adamantane derivatives .

Synthesis of Monomers

Unsaturated adamantane derivatives, such as the compound , can be used as starting materials for the synthesis of monomers .

Production of Thermally Stable and High-Energy Fuels and Oils

The high reactivity of unsaturated adamantane derivatives makes them suitable for the production of thermally stable and high-energy fuels and oils .

Synthesis of Bioactive Compounds and Pharmaceuticals

Unsaturated adamantane derivatives can be used as starting materials for the synthesis of bioactive compounds and pharmaceuticals .

Production of Higher Diamond-Like Bulky Polymers

Unsaturated adamantane derivatives can be used in the synthesis of higher diamond-like bulky polymers such as diamondoids .

Synthesis of Ureas Containing a Sterically Hindered Adamantyl Fragment

This compound can be used in the synthesis of ureas containing a sterically hindered adamantyl fragment, which may be useful for biological applications .

Effects on Colony-Formation and Cell-Cycle Distribution in HepG2 Cells

This compound has shown effects on colony-formation and cell-cycle distribution in HepG2 cells .

Mechanism of Action

The mechanism of action of adamantane derivatives can vary widely depending on the specific compound and its intended use. For example, some adamantane derivatives are used as drugs for their antiviral properties .

Safety and Hazards

The safety and hazards associated with a specific adamantane derivative would depend on the specific compound. Material Safety Data Sheets (MSDS) should be consulted for specific information on hazards, handling, and disposal .

Future Directions

The field of adamantane derivatives is a dynamic area of research with potential applications in various fields including medicine, materials science, and lubrication technologies . Future research will likely continue to explore the synthesis of new adamantane derivatives, their properties, and potential applications.

properties

IUPAC Name

N-(1-adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H27NO3S/c1-13-3-4-17(23-2)18(5-13)24(21,22)20-12-19-9-14-6-15(10-19)8-16(7-14)11-19/h3-5,14-16,20H,6-12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCDOAYDLPWCBHU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)OC)S(=O)(=O)NCC23CC4CC(C2)CC(C4)C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H27NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1-Adamantylmethyl)-2-methoxy-5-methylbenzenesulfonamide

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